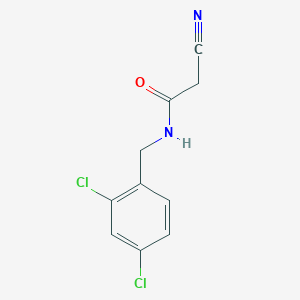![molecular formula C22H20N4O2S B2838513 1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide CAS No. 1704497-27-7](/img/structure/B2838513.png)
1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzo[d]oxazole moiety, a thiophene ring, and a pyrrolidine carboxamide group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. This can be achieved by reacting 2-aminophenol with carbon disulfide in the presence of alcoholic potassium hydroxide to form benzo[d]oxazole-2-thiol . Subsequent reactions with hydrazine hydrate and aromatic aldehydes yield various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial activity.
作用機序
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan: Known for its antimicrobial activity.
2-(6-fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis.
Uniqueness
1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research applications.
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-21(24-12-15-10-17(13-23-11-15)16-7-9-29-14-16)19-5-3-8-26(19)22-25-18-4-1-2-6-20(18)28-22/h1-2,4,6-7,9-11,13-14,19H,3,5,8,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSDJHZTURBFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC(=CN=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride](/img/structure/B2838433.png)
![3-chloro-N-({3-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2838435.png)
![6-chloro-4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2838437.png)


![6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2838441.png)

![4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B2838444.png)

![6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2838447.png)

![3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838453.png)
